![molecular formula C11H14O B1454431 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 1275222-58-6](/img/structure/B1454431.png)
3,4-dimethyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
“3,4-dimethyl-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the molecular formula C11H14O . Its IUPAC name is 3,4-dimethyl-1-indanol . The molecular weight of this compound is 162.23 .
Molecular Structure Analysis
The molecular structure of “3,4-dimethyl-2,3-dihydro-1H-inden-1-ol” can be represented by the InChI code: 1S/C11H14O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10,12H,6H2,1-2H3 . This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“3,4-dimethyl-2,3-dihydro-1H-inden-1-ol” is an oil at room temperature .Scientific Research Applications
Pharmaceutical Research: Antimicrobial Properties
The structure of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is closely related to that of indenone derivatives, which have been studied for their antimicrobial properties. Research has shown that these compounds can be effective against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Aspergillus niger, and Candida albicans . This suggests potential applications in developing new antibacterial and antifungal agents.
Material Science: Semiconductor Applications
Derivatives of indenol compounds have been utilized as air-stable n-type dopants for organic thin-film transistors (OTFTs) and solar cells. Their semiconductor properties make them suitable for use in electronic devices such as OTFTs, polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) . The modification of the indenol core could lead to new materials with improved electronic properties.
Medicinal Chemistry: Vasorelaxant Activity
Compounds structurally similar to 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, specifically 3,4-dihydro-2(1H)-pyridones, have shown vasorelaxant properties. This indicates potential applications in the treatment of cardiovascular diseases by inducing relaxation of blood vessels .
Antiviral Research
The indenol structure has been incorporated into molecules designed to disrupt bacterial pathogenesis, offering a strategy for antimicrobial drug discovery against drug-resistant bacteria. This approach focuses on anti-virulence rather than direct antibacterial activity, which could be a crucial avenue in the fight against drug resistance .
Organic Synthesis: Building Blocks
The indenol compound can serve as a versatile building block in organic synthesis. Its structure, which includes a reactive hydroxyl group and a rigid bicyclic system, makes it a candidate for constructing complex organic molecules with potential pharmacological activities .
Safety and Hazards
properties
IUPAC Name |
3,4-dimethyl-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEMTFAKDUDBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC(=C12)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-2,3-dihydro-1H-inden-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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